Cas no 25605-87-2 (cholesteryl tridecanoate)
cholesteryl tridecanoate Chemical and Physical Properties
Names and Identifiers
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- cholesteryl tridecanoate
- (3β)-cholest-5-en-3-yltridecanoate
- 25605-87-2
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- Inchi: 1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1
- InChI Key: VSBOMBMZJDIDEH-NKSQXZIVSA-N
- SMILES: C(OC1CC2[C@](C)(CC1)C1C(C3[C@@](CC1)(C)[C@@H]([C@H](C)CCCC(C)C)CC3)CC=2)(=O)CCCCCCCCCCCC
Computed Properties
- Exact Mass: 582.53758147g/mol
- Monoisotopic Mass: 582.53758147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 42
- Rotatable Bond Count: 18
- Complexity: 858
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 14.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Refractive Index: 1.507
cholesteryl tridecanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 64-1300-9-100mg |
Cholesteryl Tridecanoate |
25605-87-2 | >99% | 100mg |
€40.00 | 2025-03-07 |
cholesteryl tridecanoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on cholesteryl tridecanoate
Cholesteryl Tridecanoate (CAS No. 25605-87-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Cholesteryl tridecanoate, a compound with the chemical name cholesteryl tridecanoate and the CAS number CAS no25605-87-2, has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, belonging to the class of cholesteryl esters, is characterized by its unique structural properties and potential applications in various scientific domains. Its molecular structure, consisting of a cholesterol moiety linked to a tridecanoic acid chain, imparts distinct physicochemical characteristics that make it a valuable tool in both academic studies and industrial applications.
The synthesis and characterization of cholesteryl tridecanoate have been subjects of extensive research due to its relevance in lipid-based drug delivery systems. Recent advancements in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its integration into complex pharmaceutical formulations. The compound's stability under various conditions makes it an attractive candidate for stabilizing sensitive biomolecules, such as proteins and nucleic acids, during storage and transportation.
In the realm of drug development, cholesteryl tridecanoate has been explored as a carrier molecule for poorly water-soluble drugs. Its ability to form micelles and liposomes enhances the bioavailability of therapeutic agents, thereby improving treatment efficacy. Studies have demonstrated its potential in delivering hydrophobic drugs across biological membranes, a crucial aspect in targeted therapy. The compound's compatibility with other pharmaceutical excipients further broadens its applicability in formulating novel drug delivery systems.
The role of cholesteryl tridecanoate in cellular studies is another area of active investigation. Researchers have utilized this compound to investigate lipid metabolism and signaling pathways within cells. Its incorporation into cell membranes allows for the study of membrane dynamics and interactions with other lipid molecules. Additionally, cholesteryl tridecanoate has been employed in high-throughput screening assays to identify novel compounds that modulate lipid-related pathways, contributing to the discovery of potential therapeutic targets.
Recent research has also highlighted the applications of cholesteryl tridecanoate in nanotechnology. The compound's ability to self-assemble into ordered structures makes it a valuable component in the development of nanocarriers for drug delivery. These nanocarriers can be engineered to release therapeutic agents at specific sites within the body, thereby increasing treatment specificity and reducing side effects. The use of cholesteryl tridecanoate in nanotechnology underscores its versatility and importance in advancing medical treatments.
The environmental impact of cholesteryl tridecanoate has also been a subject of interest. Studies have assessed its biodegradability and ecological safety, ensuring that its use does not pose significant environmental risks. The compound's compatibility with existing waste management protocols further reinforces its sustainability as a chemical entity. Efforts are ongoing to optimize synthetic routes for cholesteryl tridecanoate that minimize environmental impact while maintaining high product quality.
Future directions in the research of cholesteryl tridecanoate include exploring its potential applications in regenerative medicine. The compound's ability to support cell growth and differentiation makes it a promising candidate for developing tissue engineering scaffolds. By integrating cholesteryl tridecanoate into biomaterials, researchers aim to create functional tissues that can be used for transplantation purposes. This innovative approach could revolutionize medical treatments for various degenerative diseases.
In conclusion, cholesteryl tridecanoate (CAS no25605-87-2) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural properties and diverse applications make it a valuable asset in drug development, cellular studies, nanotechnology, and environmental science. As research continues to uncover new uses for this compound, its importance is likely to grow further, contributing to advancements in medicine and technology.
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